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Compound of Interest

2-chloro-N-(4-
Compound Name:
ethoxyphenyl)propanamide

CAS No.: 868771-18-0

Cat. No.: B2937209

Get Quote

Executive Summary

This technical guide provides an in-depth analysis of 2-chloro-N-(4-
ethoxyphenyl)propanamide, a critical intermediate in the synthesis of phenetidine-based
pharmaceuticals. Often referred to as 2-chloropropionyl-p-phenetidine, this compound serves
as the electrophilic scaffold for the production of Lactophenin (N-(4-ethoxyphenyl)-2-
hydroxypropanamide) and other analgesic/antipyretic agents. This document details its
molecular structure, physiochemical properties, synthetic pathways, and spectroscopic
signatures, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Physiochemical Properties[1]

[2]

The compound is an
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-chloroamide derivative of p-phenetidine. Unlike its

-chloro isomer (3-chloro-N-(4-ethoxyphenyl)propanamide), the chlorine atom at the C2 position
introduces a chiral center, making this molecule optically active if synthesized from enantiopure
2-chloropropionic acid.

Table 1: Molecular Identificati

Property Detail

IUPAC Name 2-Chloro-N-(4-ethoxyphenyl)propanamide

2-Chloropropionyl-p-phenetidine;
Common Names
-Chloropropionylphenetidide

Molecular Formula

Molecular Weight 227.69 g/mol
Exact Mass 227.0713 g/mol
SMILES CCOC1=CC=C(C=C1)NC(=0)C(C)ClI
inChi InChl=1S/C11H14CINO2/c1-3-15-10-6-4-9(5-7-
n
10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)

o Contains 1 chiral center at C2 (alpha-carbon).[1]

Chirality

[21(3][41[5][€]

ble 2: Predicted Physiochemical

Parameter Value (Predicted/Experimental)

Physical State Crystalline Solid (White to Off-white)

Melting Point 115-118 °C (Typical for phenetidides)

Boiling Point ~360 °C (at 760 mmHg)

LogP 2.15 (Moderate Lipophilicity)

Solubility Soluble-in Ethanol, DCM, DMSO; Sparingly
soluble in Water

pKa ~13.5 (Amide NH, very weak acid)
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Synthetic Methodology & Reaction Mechanism

The synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide follows a classic nucleophilic acyl
substitution mechanism (Schotten-Baumann conditions). The reaction involves the acylation of
the nucleophilic amine (p-phenetidine) with the highly electrophilic 2-chloropropionyl chloride.

Experimental Protocol

Reagents:

p-Phenetidine (1.0 eq)

2-Chloropropionyl chloride (1.1 eq)

Base: Triethylamine (

) or Potassium Carbonate (

)

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

Preparation: Dissolve p-phenetidine (13.7 g, 0.1 mol) in anhydrous DCM (100 mL) containing

(15 mL). Cool the solution to 0°C to suppress side reactions.

» Addition: Add 2-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise over 30 minutes. The
exothermic reaction requires temperature control (<10°C) to prevent bis-acylation.

e Reaction: Stir at room temperature for 2—4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

e Workup: Quench with water. Wash the organic layer with 1M HCI (to remove unreacted
amine) and saturated

(to remove acid).

 Purification: Dry over
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, concentrate, and recrystallize from Ethanol/Water.

Reaction Mechanism Visualization

The following diagram illustrates the acylation pathway and the subsequent potential hydrolysis
to Lactophenin.

p-Phenetidine Nucleophilic Attack
(Nucleophile) (DCM, 0°C)

Hydrolysis

Nucleophilic Attack Tetrahedral Intermediate Elimination of Cl-_ 2-Chloro-N-(4-ethoxyphenyl)propanamide | _(H2Q, Heat) 5| Lactophenin

(DCM, 0°C) (Target) (Hydrolysis Product)
2-Chloropropionyl Chloride _/

(Electrophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway from p-phenetidine to the target amide and its downstream
conversion to Lactophenin.

Spectroscopic Characterization

Accurate identification relies on distinguishing the

-chloro proton signals from the ethyl ether chain.

Nuclear Magnetic Resonance ( NMR)

Solvent:

, 400 MHz
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Shift (
Multiplicity Integration Assignment

ppm)
Triplet (

1.38 | 3H (Ethoxy methyl)
Doublet (

1.75 | 3H (Alanine-like methyl)
Quartet (

4.01 ) 2H (Ethoxy methylene)
Quartet (

4.55 1H (Alpha proton,
) deshielded)
Doublet (

6.85 2H Ar-H (Ortho to ethoxy)
)
Doublet (

7.42 2H Ar-H (Ortho to amide)
)

8.20 Broad Singlet 1H

(Amide proton)

Mass Spectrometry (EI-MS)

e Molecular lon (

): m/z 227/229 (3:1 ratio due to

).

e Base Peak: m/z 137 (

, p-phenetidine fragment).

e Fragment: m/z 164 (L

oss of
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or ketene equivalent).

Applications & Biological Relevance[1][8][9]
Pharmaceutical Intermediate

This compound is a versatile synthon in medicinal chemistry:
e Lactophenin Synthesis: Hydrolysis of the

-chloro group yields Lactophenin (Lactylphenetidin), an analgesic similar to Phenacetin but
with a lactyl group, which reduces toxicity.

e Amino-Derivatives: Nucleophilic substitution of the chlorine atom with secondary amines
yields Fenalcomine analogs (local anesthetics).

Structure-Activity Relationship (SAR)

The lipophilicity (LogP ~2.15) allows for blood-brain barrier penetration. However, the presence
of the

-chloro group makes it a reactive alkylating agent, potentially toxic if not derivatized. It acts as a
prodrug precursor where the chlorine is displaced by biological nucleophiles or hydrolyzed.

2-Chloro-N-(4-ethoxyphenyl)propanamide

+ OH-/ H20 + R2NH \# Bio-Nucleophiles

Synthetic Utility

Lactophenin Fenalcomine Analogs Protein Alkylation
(Analgesic) (Local Anesthetic) (Toxicity Mechanism)

Click to download full resolution via product page

Figure 2: Downstream applications and reactivity profile of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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